molecular formula C10H17NO3 B7526629 N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide

N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide

Cat. No. B7526629
M. Wt: 199.25 g/mol
InChI Key: QJPVMCSAWFYBTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide, also known as CBDCA, is a chemical compound that has been studied for its potential applications in scientific research. CBDCA is a cyclic amide that has a dioxane ring system and a cyclobutylmethyl substituent. The compound has been synthesized using several methods and has been investigated for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and potential future directions.

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. The compound has also been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide has also been shown to reduce the production of inflammatory cytokines, which are proteins involved in the immune response. Additionally, N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide has been shown to reduce the expression of certain genes involved in cell proliferation and survival.

Advantages and Limitations for Lab Experiments

N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and can be produced in high yields. N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide has some limitations for lab experiments. The compound has limited solubility in water, which can make it difficult to use in certain assays. Additionally, N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide has not been extensively studied in vivo, which limits its potential applications in animal models.

Future Directions

There are several potential future directions for the study of N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide. One area of interest is the development of more potent and selective analogs of N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide for use as anticancer agents. Another potential direction is the investigation of the compound's effects on other diseases, such as neurodegenerative disorders or autoimmune diseases. Additionally, the mechanism of action of N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide could be further elucidated to better understand its potential applications in scientific research.

Synthesis Methods

N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide has been synthesized using several methods, including the reaction of cyclobutylmethylamine with ethyl 2-chloroacetate, followed by cyclization with sodium ethoxide. Another method involves the reaction of cyclobutylmethylamine with ethyl 2-bromoacetate, followed by cyclization with sodium ethoxide. These methods have been optimized to produce high yields of N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide.

Scientific Research Applications

N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide has been investigated for its scientific research applications, particularly in the field of medicinal chemistry. The compound has been evaluated for its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines. N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

properties

IUPAC Name

N-(cyclobutylmethyl)-1,4-dioxane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c12-10(9-7-13-4-5-14-9)11-6-8-2-1-3-8/h8-9H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPVMCSAWFYBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNC(=O)C2COCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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